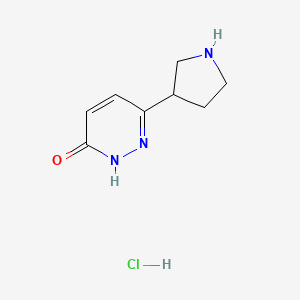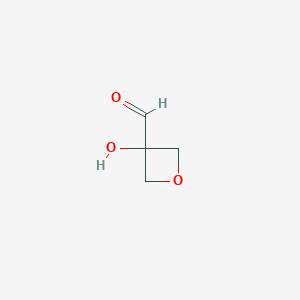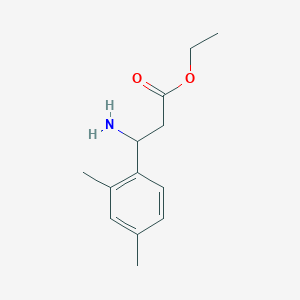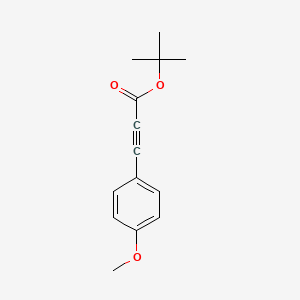
6-(Pyrrolidin-3-yl)pyridazin-3(2H)-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride is a compound that features a pyrrolidine ring fused to a pyridazinone moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to the compound’s unique chemical properties and biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride typically involves the construction of the pyrrolidine ring followed by its fusion with the pyridazinone moiety. One common method involves the use of reductive amination reactions, where a carbonyl compound reacts with an amine in the presence of a reducing agent . Another approach involves the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield .
化学反应分析
Types of Reactions
6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrrolidine or pyridazinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups onto the compound .
科学研究应用
6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride has a wide range of scientific research applications:
作用机制
The mechanism of action of 6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and the biological context .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrrolidine derivatives, such as pyrrolidine-2-one and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their additional functional groups and overall molecular architecture.
Uniqueness
6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride is unique due to the presence of both the pyrrolidine and pyridazinone moieties, which confer distinct chemical and biological properties.
属性
分子式 |
C8H12ClN3O |
|---|---|
分子量 |
201.65 g/mol |
IUPAC 名称 |
3-pyrrolidin-3-yl-1H-pyridazin-6-one;hydrochloride |
InChI |
InChI=1S/C8H11N3O.ClH/c12-8-2-1-7(10-11-8)6-3-4-9-5-6;/h1-2,6,9H,3-5H2,(H,11,12);1H |
InChI 键 |
NMAOADRHEUASTG-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1C2=NNC(=O)C=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromo-1-[(2-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene](/img/structure/B13476418.png)

![1-[(Methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B13476438.png)
![1-Cyanospiro[2.2]pentane-1-carboxylic acid](/img/structure/B13476445.png)
![5-[2-(thiophen-2-yl)ethenyl]-1H-pyrazole; trifluoroacetic acid](/img/structure/B13476447.png)

![1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride](/img/structure/B13476458.png)

![Tert-butyl 9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13476470.png)
![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(2-methoxy-phenyl)-propionic acid](/img/structure/B13476480.png)
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B13476487.png)



